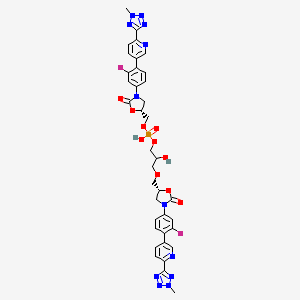![molecular formula C15H21FO2Si B14885865 [3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14885865.png)
[3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a fluorinated aromatic ring, a methoxy group, and a trimethylsilyl-protected alkyne. These structural features contribute to its reactivity and versatility in chemical synthesis and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorinated Aromatic Intermediate: The initial step involves the introduction of a fluorine atom onto a methoxy-substituted benzene ring. This can be achieved through electrophilic aromatic substitution using fluorinating agents such as Selectfluor.
Alkyne Introduction: The next step involves the formation of the alkyne group. This can be accomplished through Sonogashira coupling, where the fluorinated aromatic intermediate is reacted with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Trimethylsilyl Protection: The final step involves the protection of the alkyne group with a trimethylsilyl group. This is typically achieved using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
[3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other functional groups using reagents such as tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Tetrabutylammonium fluoride, dimethyl sulfoxide, and methanol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
[3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in the development of fluorescent probes and imaging agents due to its unique structural properties.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its reactivity and functional group compatibility.
作用机制
The mechanism of action of [3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its fluorinated aromatic ring and alkyne group enable it to participate in various chemical reactions, including cycloaddition and cross-coupling reactions. These interactions can modulate biological pathways and molecular targets, leading to its diverse applications in research and industry.
相似化合物的比较
Similar Compounds
5-Fluoro-2-methoxybenzaldehyde: A fluorinated aromatic compound with similar structural features but lacking the alkyne and trimethylsilyl groups.
3-Fluoro-2-methoxybenzaldehyde: Another fluorinated aromatic compound with a different substitution pattern on the benzene ring.
4-Fluoro-2-methoxybenzaldehyde: Similar to the above compounds but with the fluorine atom in a different position.
Uniqueness
[3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is unique due to its combination of a fluorinated aromatic ring, a methoxy group, and a trimethylsilyl-protected alkyne. This unique structure imparts distinct reactivity and functional group compatibility, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C15H21FO2Si |
|---|---|
分子量 |
280.41 g/mol |
IUPAC 名称 |
[4-(5-fluoro-2-methoxyphenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C15H21FO2Si/c1-15(2,18-19(4,5)6)10-9-12-11-13(16)7-8-14(12)17-3/h7-8,11H,1-6H3 |
InChI 键 |
CZCCZJIZTIFQTG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#CC1=C(C=CC(=C1)F)OC)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


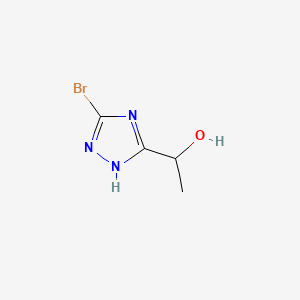
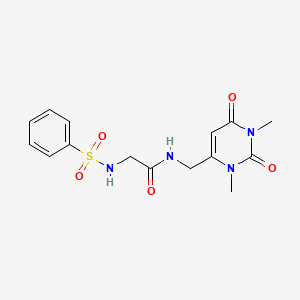
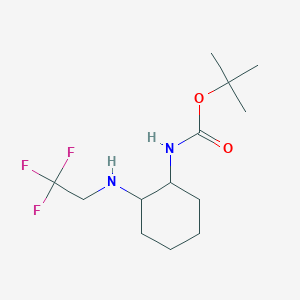



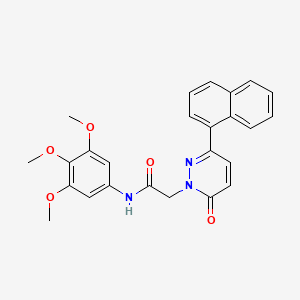

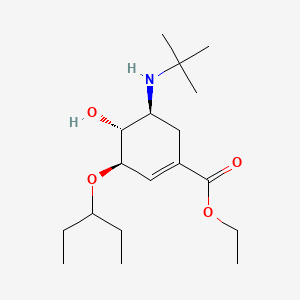
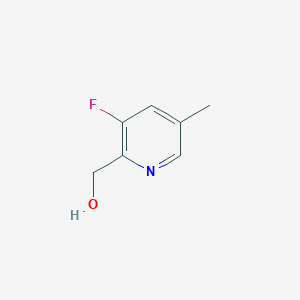
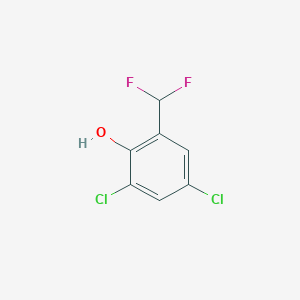
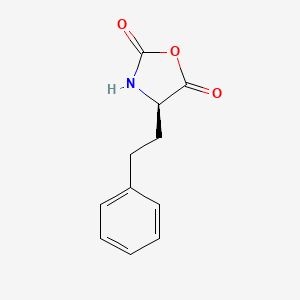
![2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline](/img/structure/B14885864.png)
